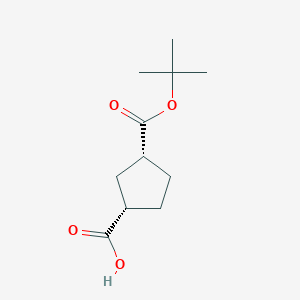
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a chiral building block that can be used to synthesize various biologically active molecules.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is not well understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticancer properties and may be useful in the development of cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid in lab experiments is its chiral nature. This allows for the synthesis of enantiomerically pure compounds, which is important in drug development. It is also relatively easy to synthesize and can be produced on a large scale.
However, there are also some limitations to using (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid in lab experiments. It can be expensive, which may limit its use in some research projects. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid. One area of research is the development of new drugs and pharmaceutical intermediates using this compound as a chiral building block. Another area of research is the development of new chiral stationary phases for HPLC. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then subjected to a series of reactions, including oxidation, hydrolysis, and protection, to yield the final product. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications. It can be used as a chiral building block to synthesize various biologically active molecules, including amino acids, peptides, and drugs. It is also used in the synthesis of natural products and pharmaceutical intermediates. Furthermore, it has been used in the development of chiral stationary phases for high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSTANETGIDCE-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

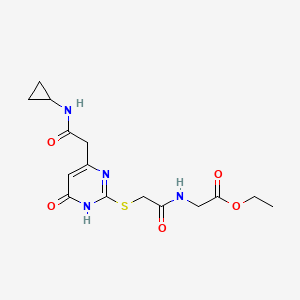
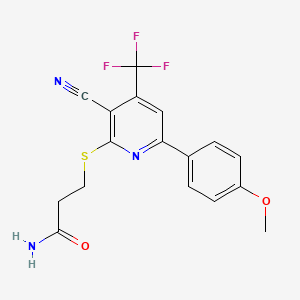
![Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2850829.png)
![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)
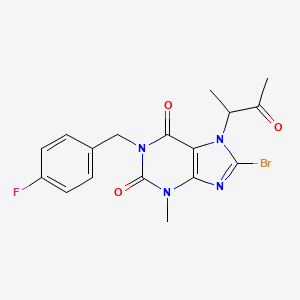
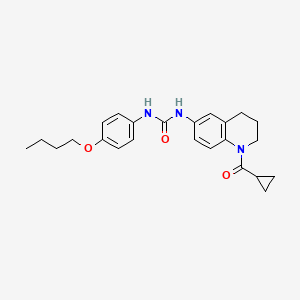
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2850837.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2850838.png)

![N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2850841.png)
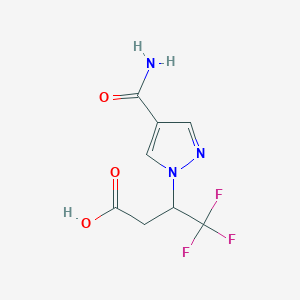

![4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2850846.png)